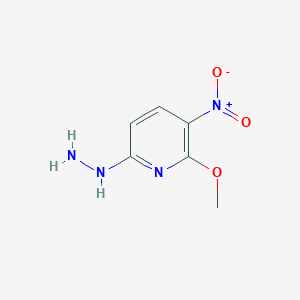
6-Hydrazinyl-2-methoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol . This compound is characterized by the presence of a hydrazinyl group, a methoxy group, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Hydrazinyl-2-methoxy-3-nitropyridine typically involves the nitration of 2-methoxypyridine followed by hydrazination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, resulting in the formation of 2-methoxy-3-nitropyridine . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Hydrazinyl-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydrazinyl-2-methoxy-3-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Hydrazinyl-2-methoxy-3-nitropyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
6-Hydrazinyl-2-methoxy-3-nitropyridine can be compared with other nitropyridine derivatives such as 3-methoxy-2-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(6-methoxy-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O3/c1-13-6-4(10(11)12)2-3-5(8-6)9-7/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
NGYLPCMMSFVKPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


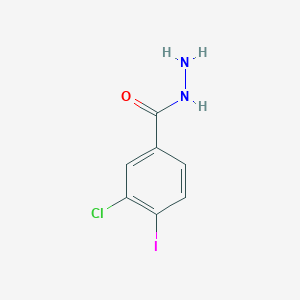
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)
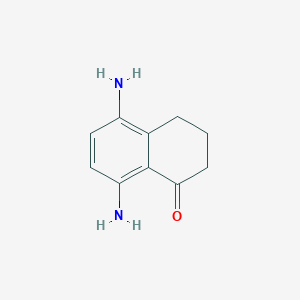
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
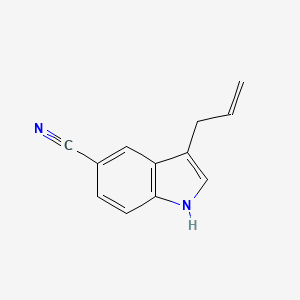
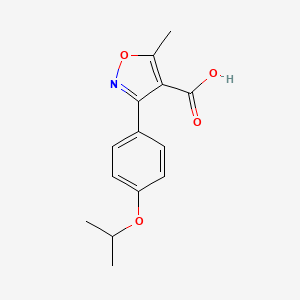
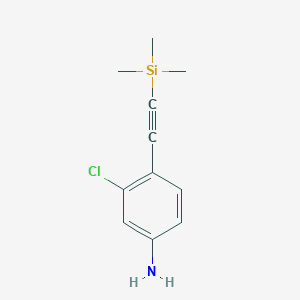
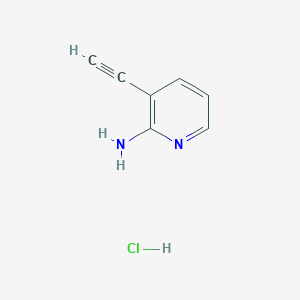
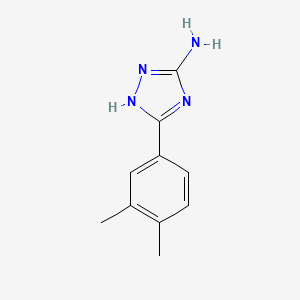
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
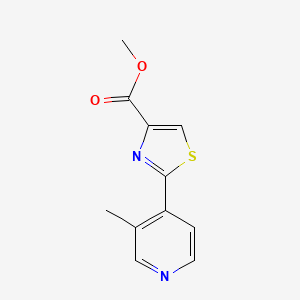
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
![2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid](/img/structure/B13676885.png)
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
